molecular formula C17H14F3NO5S2 B2840732 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034491-14-8

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2840732
CAS RN: 2034491-14-8
M. Wt: 433.42
InChI Key: LPQVLFFHCJJDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H14F3NO5S2 and its molecular weight is 433.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiviral Activities

Benzenesulfonamide derivatives have been investigated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. A study by Küçükgüzel et al. (2013) on celecoxib derivatives, which share structural similarities, demonstrated significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting a potential for development into therapeutic agents (Ş. Küçükgüzel et al., 2013).

Enzyme Inhibition for Therapeutic Applications

The inhibition of enzymes like carbonic anhydrase has been a significant area of research. Compounds incorporating benzenesulfonamide moieties have shown strong affinities towards carbonic anhydrase isozymes, which are crucial in various physiological functions including respiration, acid-base balance, and the formation of cerebrospinal fluid and aqueous humor in the eye. Casini et al. (2002) synthesized sulfonamides with a 4-sulfamoylphenyl-methylthiourea scaffold showing potent inhibitory activity and potential for lowering intraocular pressure, a key factor in treating glaucoma (A. Casini et al., 2002).

Photodynamic Therapy for Cancer Treatment

Another application area is in photodynamic therapy (PDT) for cancer treatment. Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups showing high singlet oxygen quantum yield, indicating its potential as an effective photosensitizer in PDT (M. Pişkin et al., 2020).

Antimicrobial Activities

Sulfonamide compounds have also been evaluated for their antimicrobial properties. El-Gaby et al. (2018) investigated the antimicrobial activity of sulfonamide derivatives, indicating their potential in developing new antimicrobial agents (M. El-Gaby et al., 2018).

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO5S2/c18-17(19,20)26-12-1-3-13(4-2-12)28(23,24)21-9-14(22)16-6-5-15(25-16)11-7-8-27-10-11/h1-8,10,14,21-22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQVLFFHCJJDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.